3-(4-n-Butoxy-2-methylphenyl)-1-propene
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Overview
Description
3-(4-n-Butoxy-2-methylphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes. These compounds are characterized by a phenyl group attached to a propene chain. The presence of the butoxy and methyl groups on the phenyl ring can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Butoxy-2-methylphenyl)-1-propene can be achieved through various organic reactions. One common method involves the alkylation of 4-n-butoxy-2-methylphenol with an appropriate alkylating agent, followed by a Wittig reaction to introduce the propene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Butoxy-2-methylphenyl)-1-propene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propene group to a propyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-n-Butoxy-2-methylphenyl)-1-propene depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-n-Butoxyphenyl)-1-propene
- 3-(4-Methoxy-2-methylphenyl)-1-propene
- 3-(4-n-Butoxy-2-ethylphenyl)-1-propene
Uniqueness
The presence of the butoxy and methyl groups in 3-(4-n-Butoxy-2-methylphenyl)-1-propene may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Properties
IUPAC Name |
4-butoxy-2-methyl-1-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-13(7-5-2)12(3)11-14/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFGKRZGLNXLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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